molecular formula C29H27N3O4 B605122 Acebilustat CAS No. 943764-99-6

Acebilustat

Cat. No. B605122
M. Wt: 481.55
InChI Key: GERJIEKMNDGSCS-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acebilustat is an inhibitor of leukotriene A4 (LTA4) hydrolase, the rate-limiting enzyme in LTB4 synthesis. It reduces the transmigration of polymorphonuclear neutrophils (PMNs) from an epithelial monolayer to airway supernatant derived from sputum isolated from patients with cystic fibrosis when used at a concentration of 1 µM.
Acebilustat, also known as ZK322, is a potent and selective leukotriene A4 hydrolase inhibitor.

Scientific research applications

  • Pharmacokinetics and Pharmacodynamics in CF Patients and Healthy Volunteers: Acebilustat is an oral anti-inflammatory drug inhibiting leukotriene A4 hydrolase, thus reducing leukotriene B4 production in biological fluids. Studies have shown no significant differences in peak plasma level or exposure between CF patients and healthy volunteers. Acebilustat did not induce CYP3A4, supporting its continued clinical study in CF at doses of 50 and 100 mg (Elborn et al., 2016).

  • Biomarker Response and Safety in Patients with Cystic Fibrosis: In patients with mild to moderate CF, acebilustat showed a significant reduction in sputum neutrophil counts and a modest reduction in sputum elastase. The drug was safe and well-tolerated, suggesting its potential for further clinical development in treating CF (Elborn et al., 2016).

  • EMPIRE-CF Trial for CF Patients: The EMPIRE-CF trial aimed to evaluate the efficacy of acebilustat in reducing lung function decline and pulmonary exacerbations in CF patients. This Phase II multicenter, randomized, double-blind, placebo-controlled trial enrolled 200 patients, testing the drug in conjunction with standard care (Elborn et al., 2018).

  • Empire-CF Study Outcomes: Although acebilustat did not significantly impact lung function, there was a trend towards reduced pulmonary exacerbations in certain populations, indicating a potential effect in earlier stages of lung disease (Elborn et al., 2021).

properties

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acebilustat

CAS RN

943764-99-6
Record name Acebilustat [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebilustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACEBILUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.